molecular formula C9H19NO3 B13538244 Ethyl 2-amino-5-ethoxypentanoate

Ethyl 2-amino-5-ethoxypentanoate

Cat. No.: B13538244
M. Wt: 189.25 g/mol
InChI Key: WHHPWXRAGUFKJI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-ethoxypentanoate is an organic compound with the molecular formula C9H19NO3. It is a derivative of pentanoic acid, featuring an amino group at the second position and an ethoxy group at the fifth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-ethoxypentanoate typically involves the reaction of ethyl 2-bromo-5-ethoxypentanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the use of high-purity starting materials and catalysts to facilitate the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form ethyl 2-amino-5-hydroxypentanoate.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of ethyl 2-amino-5-hydroxypentanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-5-ethoxypentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-ethoxypentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

  • Ethyl 2-amino-5-hydroxypentanoate
  • Ethyl 2-amino-5-methoxypentanoate
  • Ethyl 2-amino-5-chloropentanoate

Comparison: Ethyl 2-amino-5-ethoxypentanoate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. The ethoxy group enhances its solubility in organic solvents and can influence its reactivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl 2-amino-5-ethoxypentanoate

InChI

InChI=1S/C9H19NO3/c1-3-12-7-5-6-8(10)9(11)13-4-2/h8H,3-7,10H2,1-2H3

InChI Key

WHHPWXRAGUFKJI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC(C(=O)OCC)N

Origin of Product

United States

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